molecular formula C7H13NO4 B12868693 Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate

Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate

Cat. No.: B12868693
M. Wt: 175.18 g/mol
InChI Key: XALLYCPIIMBDEV-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methyl iodide in the presence of sodium hydride (NaH) as a base. The reaction is carried out in tetrahydrofuran (THF) at 0°C, followed by stirring at ambient temperature for 18 hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the ester group would yield an alcohol.

Scientific Research Applications

Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and metabolic pathways.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

Methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate is unique due to the presence of both hydroxyl and methoxy functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C7H13NO4

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 3-hydroxy-2-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C7H13NO4/c1-11-6-5(9)3-4-8(6)7(10)12-2/h5-6,9H,3-4H2,1-2H3

InChI Key

XALLYCPIIMBDEV-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCN1C(=O)OC)O

Origin of Product

United States

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